molecular formula C17H15N5O3 B2991682 2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034539-05-2

2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2991682
CAS No.: 2034539-05-2
M. Wt: 337.339
InChI Key: CUGIBFARCIXWOA-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, a pyridin-3-yl group, and a 1H-1,2,3-triazol-4-yl group. These groups are common in many pharmaceuticals and bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the 1H-1,2,3-triazol-4-yl group, possibly through a click reaction or other similar synthetic methods .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzodioxole and pyridine) and a triazole ring. The spatial arrangement of these groups could influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-rich aromatic rings and the presence of the nitrogen atoms in the triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and nitrogen atoms could make the compound relatively polar, which could influence its solubility and stability .

Scientific Research Applications

  • Insecticidal Properties : Fadda et al. (2017) synthesized various heterocycles, including a similar compound, for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study highlights the potential application of such compounds in agricultural pest control (Fadda et al., 2017).

  • Antitumor Activity : Albratty et al. (2017) investigated similar compounds for their antitumor activity, focusing on their inhibitory effects on various cell lines. This suggests its potential application in cancer research and therapy (Albratty et al., 2017).

  • Catalytic Transformations : Savchenko et al. (2020) explored the intramolecular cyclization of related acetamides. This study points to the compound's utility in chemical synthesis and the development of novel catalytic processes (Savchenko et al., 2020).

  • Aqueous-Soluble Inhibitor Development : Shibuya et al. (2018) identified a structurally similar compound as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase, highlighting its application in the development of water-soluble inhibitors for therapeutic purposes (Shibuya et al., 2018).

  • Antimicrobial Activity : Fahim and Ismael (2019) synthesized novel sulphonamide derivatives, including compounds structurally related to the query, and demonstrated their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Fahim and Ismael, 2019).

Mechanism of Action

Target of Action

It has been found to interact with several genes such asA1BG , A2M , AAAS , AAGAB , and AAK1

Mode of Action

The exact mode of action of this compound is currently unknown. It appears to influence the expression of various genes , suggesting that it may act at the genetic level.

Biochemical Pathways

Given its interactions with various genes , it is likely that it influences multiple pathways

Result of Action

It has been found to influence the expression of various genes , suggesting that it may have wide-ranging effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its structure for improved potency and selectivity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(7-12-3-4-15-16(6-12)25-11-24-15)19-8-13-10-22(21-20-13)14-2-1-5-18-9-14/h1-6,9-10H,7-8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGIBFARCIXWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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